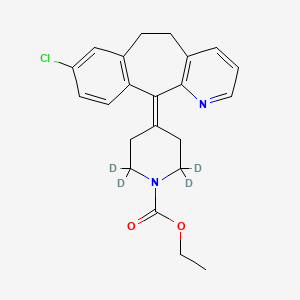

Loratadine-d4

Description

BenchChem offers high-quality Loratadine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Loratadine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H23ClN2O2 |

|---|---|

Poids moléculaire |

386.9 g/mol |

Nom IUPAC |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |

Clé InChI |

JCCNYMKQOSZNPW-IDPVZSQYSA-N |

SMILES isomérique |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] |

SMILES canonique |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Loratadine and its Stable Isotope, Loratadine-d4: Principles and Applications in Quantitative Bioanalysis

Introduction

Loratadine is a widely recognized second-generation antihistamine, valued for its selective peripheral H1 receptor antagonism without significant sedative effects.[1][2] It is a cornerstone in the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria.[2][3] In the realm of drug development and clinical pharmacology, the precise quantification of such therapeutic agents in biological matrices is not merely a procedural step but the very foundation of pharmacokinetic and bioequivalence studies. This necessity for unerring accuracy and precision has led to the adoption of advanced analytical techniques, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Central to the success of quantitative LC-MS/MS assays is the use of an appropriate Internal Standard (IS). An ideal IS normalizes for variability throughout the analytical process, from sample extraction to instrument response. This guide provides an in-depth technical exploration of Loratadine and its deuterated isotopologue, Loratadine-d4. We will dissect their fundamental differences, from physicochemical properties to their respective roles in the bioanalytical workflow. The primary focus will be on elucidating why stable isotope-labeled (SIL) compounds like Loratadine-d4 are considered the "gold standard" for internal standards in regulated bioanalysis, a recommendation consistently upheld by global regulatory bodies, including the U.S. Food and Drug Administration (FDA).[4][5]

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between Loratadine and Loratadine-d4 lies in their isotopic composition. This seemingly minor alteration at the atomic level has profound implications for their utility in analytical chemistry, while intentionally having a negligible impact on their chemical behavior.

Loratadine

Loratadine is a synthetic organic compound belonging to the tricyclic antihistamine class.[1] Its structure is characterized by a complex fused ring system.

-

Chemical Name: Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[4]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate[6][7]

-

Solubility: Practically insoluble in water, but very soluble in acetone, alcohol, and chloroform.[8]

Loratadine-d4

Loratadine-d4 is a stable isotope-labeled version of Loratadine. The "-d4" designation signifies that four specific hydrogen (¹H, protium) atoms on the piperidine ring have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[9][10]

-

Chemical Name: Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[4]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylic acid[10]

-

Synthesis: The deuterium atoms are incorporated through specialized chemical synthesis methods, which can involve using deuterated reagents or precursors.[11]

The critical insight here is that this substitution makes Loratadine-d4 chemically and physically almost identical to Loratadine.[9] It shares the same structure, polarity, and ionization potential. However, it possesses a distinct molecular weight, which is the key to its analytical application.

Comparative Data Summary

The following table summarizes the key quantitative differences between the two molecules.

| Property | Loratadine | Loratadine-d4 | Rationale for Difference |

| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₂H₁₉D₄ClN₂O₂ | Replacement of 4 Hydrogen (H) atoms with 4 Deuterium (D) atoms.[7][9] |

| Average Molecular Weight | ~382.89 g/mol | ~386.91 g/mol | Deuterium is approximately twice as heavy as protium.[1][9] |

| Monoisotopic Mass | 382.1448 Da | 386.1699 Da | The precise mass difference allows for clear differentiation in a mass spectrometer.[9] |

The Kinetic Isotope Effect (KIE)

Replacing hydrogen with the heavier deuterium atom strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a slower rate for reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[11] While KIE is a powerful principle used to intentionally slow down drug metabolism in some therapeutic applications (e.g., deutetrabenazine), the deuteration sites in Loratadine-d4 are strategically chosen to be on positions not primarily involved in its rapid first-pass metabolism.[12] Consequently, its pharmacokinetic behavior is virtually identical to that of Loratadine, making it the perfect analytical mimic.

Part 2: The Application of Loratadine-d4 in Quantitative Bioanalysis

In quantitative LC-MS/MS, the goal is to establish a precise relationship between the instrument's response and the concentration of the analyte (Loratadine) in a biological sample. However, the process is susceptible to numerous sources of error. Loratadine-d4, as a stable isotope-labeled internal standard, is the quintessential tool to correct for this variability.

The "Gold Standard" Internal Standard

Regulatory guidelines from the FDA and European Medicines Agency (EMA) recommend using a stable isotope-labeled version of the analyte as the internal standard whenever possible.[4][5] This is because Loratadine-d4 offers unparalleled advantages:

-

Co-elution: It has nearly identical chromatographic retention time to Loratadine, meaning they experience the same analytical conditions at the same moment.

-

Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction. If a certain percentage of Loratadine is lost during a step, the same percentage of Loratadine-d4 will be lost.

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since Loratadine-d4 has the same ionization efficiency and co-elutes with Loratadine, it experiences the same matrix effect, allowing for accurate correction.

The mass spectrometer differentiates the two compounds based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the constant amount of internal standard added to every sample, the system internally calibrates each measurement, ensuring high precision and accuracy.

Bioanalytical Workflow Using a Stable Isotope-Labeled Internal Standard

The following diagram illustrates the typical workflow for a quantitative bioanalysis study, highlighting the critical point at which the internal standard is introduced.

Part 3: Experimental Protocol for Loratadine Quantification in Human Plasma

This section provides a representative, step-by-step protocol for the quantification of Loratadine in human plasma using Loratadine-d4 as an internal standard via LC-MS/MS. This method is based on common procedures found in bioanalytical literature.[3][12][13][14]

Objective: To develop and validate a robust method for the accurate quantification of Loratadine in human plasma for pharmacokinetic studies.

1. Materials and Reagents

-

Loratadine certified reference standard

-

Loratadine-d4 certified reference standard (Internal Standard, IS)

-

Blank human plasma (with K₂EDTA as anticoagulant) from at least six unique sources

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized or Milli-Q water

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

3. Procedure

Step 3.1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Loratadine and Loratadine-d4 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C. Per regulatory guidelines, calibration standards and quality control samples should be prepared from separate stock solutions.[4]

-

Loratadine Working Solutions: Prepare serial dilutions of the Loratadine stock solution using a 50:50 methanol:water mixture to create a series of working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Loratadine-d4 stock solution to a final concentration of 100 ng/mL (example concentration) using acetonitrile. This solution will be used for protein precipitation.

Step 3.2: Preparation of Calibration Standards and Quality Controls (QCs)

-

Spike appropriate amounts of the Loratadine working solutions into blank human plasma to achieve a calibration curve ranging from approximately 0.1 ng/mL to 20 ng/mL.[13]

-

Similarly, prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Step 3.3: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of the IS Working Solution (Loratadine-d4 in acetonitrile) to each tube.[12]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at approximately 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a 96-well plate or autosampler vials for injection.

Step 3.4: LC-MS/MS Analysis

-

LC Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Loratadine: Q1: 383.2 m/z → Q3: 337.2 m/z[3]

-

Loratadine-d4: Q1: 387.2 m/z → Q3: 341.2 m/z

-

-

Step 3.5: Data Processing and Quantification

-

Integrate the chromatographic peaks for both Loratadine and Loratadine-d4.

-

Calculate the peak area ratio (Loratadine Area / Loratadine-d4 Area) for all CAL standards.

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the CAL standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Loratadine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Part 4: Regulatory Adherence and Method Validation

A bioanalytical method is only useful if it is proven to be reliable, reproducible, and fit for purpose. Therefore, the protocol described above must undergo rigorous validation according to guidelines set by regulatory authorities like the FDA and EMA.[15] The use of Loratadine-d4 is integral to successfully meeting the stringent acceptance criteria for these validation parameters.

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5]

-

Accuracy & Precision: Accuracy is the closeness of measured value to the true value, while precision is the degree of agreement among a series of measurements. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[16]

-

Sensitivity (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

-

Calibration Curve: Demonstrates the relationship between instrument response and known concentrations.

-

Matrix Effect: Assesses the suppressive or enhancing effect of the biological matrix on analyte ionization.

-

Stability: Confirms the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[13][16]

The interrelationship of these core parameters ensures a self-validating system where the final data is trustworthy and defensible.

Conclusion

The distinction between Loratadine and its deuterated isotopologue, Loratadine-d4, transcends a mere increase of four atomic mass units. Loratadine is the therapeutic agent, the molecule of interest to be measured. Loratadine-d4, in contrast, is the analytical tool that makes that measurement reliable. Its design as a stable isotope-labeled internal standard, which mimics the chemical and physical behavior of the parent drug while being distinguishable by mass, is a cornerstone of modern quantitative bioanalysis. The use of Loratadine-d4 mitigates nearly all sources of analytical variability, thereby ensuring that the pharmacokinetic and bioequivalence data generated are of the highest accuracy and integrity. For researchers and drug development professionals, understanding this difference is fundamental to producing the robust, defensible data required for regulatory success and advancing pharmaceutical science.

References

-

Darwish, I. A. (2022). Loratadine. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 47, pp. 55–90). Elsevier. [Link]

-

Macmillan Group. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved February 20, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). Loratadine-d4. PubChem. Retrieved February 20, 2024, from [Link]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved February 20, 2024, from [Link]

- Mohamed, A. A. H. (2015). Comparative Study of Physicochemical Properties of Loratadine Tablets (10 mg) in Retail Outlets in Khartoum City, Sudan. International Journal of Food, Nutrition and Public Health, 7(2), 101–110.

-

Wyzant. (2015, May 22). What are some chemical properties of loratadine? What are some physical properties of loratadine?. Retrieved February 20, 2024, from [Link]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved February 20, 2024, from [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Retrieved February 20, 2024, from [Link]

-

JAMP Pharma Corporation. (2022, May 19). PRODUCT MONOGRAPH LORATADINE SOFT GELATIN CAPSULES. Retrieved February 20, 2024, from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach. Retrieved February 20, 2024, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). loratadine | Ligand page. Retrieved February 20, 2024, from [Link]

- Abderrazak, K., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 021-029.

-

Damale, S., et al. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Shimadzu Corporation. Retrieved February 20, 2024, from [Link]

-

Apotex Inc. (2020, April 21). PRODUCT MONOGRAPH LORATADINE. Retrieved February 20, 2024, from [Link]

- Nagwa, A. S., Eslam, M. S., & Erini, S. H. (2014). Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic. International Journal of Pharmaceutical Sciences Research.

-

Li, W., et al. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. Journal of Chromatography B, 983-984, 117–124. [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 20, 2024, from [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved February 20, 2024, from [Link]

-

ResearchGate. (2025, August 10). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard | Request PDF. Retrieved February 20, 2024, from [Link]

-

Li, W., et al. (2016, April 27). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. Novartis OAK. Retrieved February 20, 2024, from [Link]

-

ResearchGate. (2025, August 8). (PDF) LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Retrieved February 20, 2024, from [Link]

- Heshitha, P., & Annapurna, M. M. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences, 7(12), 55-61.

- Chen, J., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application to a Pharmacokinetic Interaction Study. Journal of Analytical Methods in Chemistry.

- Rupérez, F. J., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41.

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. actascientific.com [actascientific.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. fda.gov [fda.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. wyzant.com [wyzant.com]

- 9. Loratadine-d4 | C22H23ClN2O2 | CID 45039666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. shimadzu.co.kr [shimadzu.co.kr]

- 13. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. japsonline.com [japsonline.com]

Technical Deep Dive: Optimizing Loratadine-d4 Solubilization for Analytical Applications

Executive Summary

In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the integrity of the Internal Standard (IS) is the linchpin of assay reproducibility. Loratadine-d4 , the stable isotope-labeled analogue of the second-generation antihistamine, presents specific physicochemical challenges—namely its lipophilicity (LogP ~3.6–4.0) and weak basicity (pKa ~5.0).

This guide provides a definitive technical analysis of solubilizing Loratadine-d4 in Methanol (MeOH) versus Acetonitrile (ACN) . While both solvents are viable, experimental evidence suggests distinct mechanistic advantages for Methanol in primary stock preparation, while Acetonitrile plays a critical role in mobile phase compatibility and peak shape optimization.

Part 1: Physicochemical Basis of Solubilization

To understand the solubility profile, we must first analyze the solute-solvent interaction potential. Loratadine-d4 shares the core tricyclic structure of Loratadine, with a carbamate ethyl ester side chain.

Structural Determinants

-

Lipophilicity: The tricyclic ring system confers significant hydrophobicity.

-

Hydrogen Bonding: The ester oxygen and the pyridine nitrogen act as hydrogen bond acceptors.

-

Isotope Effect: The substitution of four deuterium atoms (typically on the piperidine ring or ethyl ester chain) increases the molecular weight by ~4 Da but has a negligible effect on thermodynamic solubility compared to the non-labeled analogue.

Solvent Interaction Mechanisms

-

Methanol (Protic): Acts as both a hydrogen bond donor (–OH) and acceptor. It can effectively solvate the polar ester and pyridine regions of Loratadine-d4 via H-bonding, while its organic character accommodates the hydrophobic rings.

-

Acetonitrile (Aprotic): Relies primarily on dipole-dipole interactions. It lacks H-bond donor capability. While it solvates the hydrophobic core well, it is less effective at stabilizing the polar functional groups compared to methanol.

Solvation Mechanism Diagram

The following diagram illustrates the theoretical interaction preference, highlighting why Methanol often yields a more thermodynamically stable stock solution.

Caption: Mechanistic comparison of solvent interactions. Methanol provides dual stabilization via H-bonding and hydrophobic effects.

Part 2: Solubility Profile Analysis

Empirical data indicates that while Loratadine-d4 is soluble in both solvents, the saturation limits and behavior in binary mixtures differ.

Comparative Data Table

| Parameter | Methanol (MeOH) | Acetonitrile (ACN) | Binary Mixture (7:3 MeOH:ACN) |

| Solubility Classification | Freely Soluble | Soluble | Optimal (Maximized Solubility) |

| Practical Stock Conc. | 1.0 – 10.0 mg/mL | 1.0 – 5.0 mg/mL | N/A (Used for Mobile Phase) |

| Dielectric Constant | ~33 (High Polarity) | ~37 (Medium Polarity) | Intermediate |

| Protic Character | Yes (H-Bond Donor) | No | Mixed |

| Primary Risk | Transesterification (rare/slow) | Precipitation on cooling | Phase separation if salt high |

Key Insight: Research on the non-deuterated parent compound indicates that solubility reaches a maximum value when the mole fraction of methanol is approximately 0.7 in a binary mixture of Methanol + Acetonitrile [1, 12].[1] This suggests that for ultra-high concentration stocks, a mixture is superior, but for standard analytical stocks (1 mg/mL), pure Methanol is the robust choice.

Stability Considerations

-

Hydrolysis: Loratadine is an ester.[2] In aqueous-organic mixtures at extreme pH (acidic or basic), it hydrolyzes to desloratadine.

-

Storage: Stock solutions in pure Methanol stored at -20°C are stable for at least 6 months. Avoid storing in basic buffers.

Part 3: Experimental Workflow

This protocol is designed for the preparation of a 1.0 mg/mL Primary Stock Solution , the industry standard for bioanalytical internal standards.

Protocol: Preparation of Loratadine-d4 Stock

Objective: Create a stable, verified 1.0 mg/mL stock solution. Materials: Loratadine-d4 (Reference Standard), LC-MS grade Methanol, Class A Volumetric Flask (10 mL).

-

Equilibration: Allow the Loratadine-d4 vial to reach room temperature (20-25°C) before opening to prevent condensation.

-

Weighing: Accurately weigh 10.0 mg ± 0.1 mg of Loratadine-d4 into a weighing boat.

-

Note: Use an anti-static gun if the powder is static-prone.

-

-

Transfer: Quantitatively transfer the powder into a 10 mL amber volumetric flask .

-

Why Amber? Loratadine is light-sensitive [6].

-

-

Solubilization (The Critical Step):

-

Dilution to Volume: Add Methanol to the meniscus mark. Stopper and invert 10 times to mix.

-

Aliquot & Storage: Transfer to amber glass vials (1 mL aliquots). Store at -20°C .

Workflow Visualization

Caption: Step-by-step workflow for generating a validated Primary Stock Solution.

Part 4: Impact on Chromatography (LC-MS/MS)

While Methanol is the superior solvent for stock preparation, Acetonitrile often reigns supreme in chromatography. This creates a "Solvent Mismatch" challenge.

The Solvent Effect

Injecting a pure Methanol stock directly into a Reverse Phase LC system running a high-aqueous initial gradient can lead to:

-

Fronting/Broad Peaks: Methanol is a strong eluent. It can carry the analyte down the column faster than the mobile phase initially, causing band broadening.

-

Retention Time Shifts: Inconsistent mixing in the injector loop.

Mitigation Strategy

To bridge the gap between the Methanol stock and the Acetonitrile-based mobile phase:

-

Intermediate Dilution: Dilute the 1 mg/mL Methanol stock to a working concentration (e.g., 100 ng/mL) using 50:50 Methanol:Water or the initial Mobile Phase composition.

-

Mobile Phase Composition: A typical robust mobile phase for Loratadine is ACN:Buffer (pH 2.5-3.0) or ACN:MeOH:Buffer (35:45:20) [14]. The presence of ACN in the mobile phase ensures sharp peak shapes.

References

-

Yang, X., Wang, S., & Wang, J. (2017). Measurement and Correlation of Solubility of Loratadine in Different Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 62(2), 657–664. Link

-

Cayman Chemical. (n.d.). Loratadine-d4 Product Information & Solubility. Cayman Chemical Product Data. Link

-

BenchChem. (n.d.). Minimizing Loratadine Degradation During Sample Preparation.[2] BenchChem Technical Guides. Link

-

Srivastava, B., et al. (2015). Validated RP-HPLC and UV-Spectrophotometric Methods for Estimation of Loratadine.[3] Research Journal of Pharmacy and Technology, 8(1). Link

-

MedChemExpress. (n.d.). Loratadine-d4 Datasheet. MedChemExpress. Link

-

Togami, K., et al. (2023). Solubility and Physical Stability Enhancement of Loratadine.[1][2][3][4] Pharmaceutics, 15(11). Link

Sources

Technical Guide: Isotopic Purity Requirements for Loratadine-d4 Reference Standards

Executive Summary

In quantitative bioanalysis via LC-MS/MS, the reliability of data is inextricably linked to the quality of the Internal Standard (IS).[1] For Loratadine (LOR), a second-generation antihistamine, the industry standard for normalization is its deuterated analog, Loratadine-d4.[2]

This guide addresses a critical, often overlooked failure mode in drug development: Isotopic Cross-talk .[2] While chemical purity ensures the substance is Loratadine, isotopic purity ensures the signal belongs to the correct mass channel. A Loratadine-d4 standard with insufficient isotopic enrichment (>0.5% unlabeled d0) can artificially inflate analyte concentrations, causing bioanalytical method validation (BMV) failure under FDA and EMA guidelines.[2]

Part 1: The Physics of Quantitation & Interference

The Mechanism of Cross-Talk

In a Triple Quadrupole (QqQ) mass spectrometer, we differentiate the analyte (Loratadine) from the internal standard (Loratadine-d4) based on mass transitions (MRM).[2]

The Problem: Synthesis of deuterated standards is never 100% efficient. A "Loratadine-d4" batch is actually a distribution of d4, d3, d2, d1, and d0 (unlabeled) molecules.[2] If the IS contains significant amounts of d0 (unlabeled Loratadine) , this impurity shares the exact mass and retention time as your analyte. When you spike the IS into a patient sample, you are inadvertently spiking in "fake" analyte.

Visualization of Signal Interference

The following diagram illustrates how an impure IS contributes to a false positive signal in the analyte channel.

Figure 1: Mechanism of Isotopic Cross-talk. The d0 impurity in the IS batch is indistinguishable from the actual drug in the patient sample, leading to false quantification.

Part 2: Structural & Isotopic Specifications[2]

Labeling Position Strategy

Not all "Loratadine-d4" standards are equal.[2] The position of the deuterium atoms dictates the stability of the label.

| Label Position | Stability Risk | Recommendation |

| Ethyl Ester Chain | High Risk. Esters are susceptible to hydrolysis (chemical or enzymatic) in plasma.[2] If the ethyl group falls off, the label is lost. | Avoid for long-term stability.[2] |

| Piperidine Ring | High Stability. The C-D bonds on the piperidine ring are metabolically robust and do not exchange with solvent protons. | Preferred. (e.g., positions 2,2,6,6-d4).[2][3] |

Isotopic Purity Specifications

To meet FDA/EMA bioanalytical guidelines, the IS must not interfere with the analyte quantification.

-

Chemical Purity:

(Ensures it is the correct molecule). -

Isotopic Enrichment:

deuterated forms. -

Unlabeled (d0) Contribution: Must be strictly controlled.

The "20% of LLOQ" Rule: According to FDA guidance, the interference from the IS (the d0 impurity) at the analyte's retention time must be < 20% of the response of the Lower Limit of Quantitation (LLOQ) [1].

Calculation for Maximum Allowable d0:

If your LLOQ is

Specification: For high-sensitivity assays, d0 content must be < 0.1% .

Part 3: The Deuterium Isotope Effect

Deuterium (

-

Observation: Loratadine-d4 may elute slightly earlier than Loratadine-d0.[2]

-

Risk: If the shift is too large, the IS and Analyte do not co-elute perfectly.

-

Consequence: The IS will not experience the exact same matrix suppression/enhancement as the analyte, rendering the correction factor invalid.

-

Mitigation: Use columns with high load capacity and optimize gradients to ensure the shift is negligible (

).

Part 4: Validation Protocol (Self-Validating System)

Before using a new batch of Loratadine-d4, perform this "IS Interference Check" to validate isotopic purity.

Experimental Workflow

Figure 2: Step-by-step logic flow for validating Internal Standard isotopic purity before clinical sample analysis.

Step-by-Step Methodology

-

Preparation:

-

Double Blank: Extracted human plasma (no IS, no Analyte).[2]

-

Zero Sample: Extracted human plasma spiked only with Loratadine-d4 at the working concentration (e.g., 10 ng/mL).[2]

-

LLOQ Sample: Extracted human plasma spiked with Loratadine (Analyte) at the LLOQ concentration (e.g., 0.1 ng/mL) and IS.[2]

-

-

LC-MS/MS Analysis:

-

Monitor transition

(Analyte) and

-

-

Calculation:

-

Measure the peak area at the Analyte Retention Time in the Zero Sample .

-

Measure the peak area of the Analyte in the LLOQ Sample .

-

-

Acceptance Criteria:

-

The interference must be

of the LLOQ response [1][2]. -

If

, the IS batch is too impure (contains too much d0) for this specific LLOQ.[2] You must either increase the LLOQ (reducing sensitivity) or buy a higher purity IS.

-

References

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Section III.B.2. [Link]

-

European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Section 4.1.5. [Link]

-

Shimadzu Application News. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. [Link]

-

PubChem. (2024).[2] Loratadine-d4 Compound Summary. [Link][2]

Sources

Comprehensive Analytical Profiling of Loratadine-d4: Decoding Certificate of Analysis (CoA) Data for LC-MS/MS Workflows

Abstract Loratadine-d4 is the premier stable-isotope-labeled internal standard (SIL-IS) for the bioanalytical quantification of the antihistamine loratadine. For researchers and drug development professionals, a Certificate of Analysis (CoA) is not merely a static quality check—it is the foundational blueprint for assay design. This whitepaper deconstructs the CoA for Loratadine-d4, translating chemical specifications into actionable, causality-driven insights for robust LC-MS/MS bioanalytical workflows.

Section 1: The Anatomy and Causality of a Loratadine-d4 CoA

Loratadine-d4 (CAS: 381727-27-1) incorporates four deuterium atoms, typically synthesized onto the piperidine ring (3,3,5,5-d4) to ensure they reside on non-exchangeable carbon sites (1)[1].

The Causality of the +4 Da Mass Shift

Why is a d4 label strictly required over a d2 or d3 label? The causality lies in the isotopic envelope of the parent drug. Loratadine contains a chlorine atom, which naturally exists as

Table 1: Critical CoA Parameters for Loratadine-d4

| Parameter | Typical Specification | Analytical Significance (Causality) |

| Chemical Purity | Ensures the absence of isobaric impurities that could co-elute and cause unpredictable matrix effects in the ESI source (). | |

| Isotopic Purity | Minimizes unlabeled loratadine ( | |

| Identity | Conforms via | Confirms the exact placement of deuterium atoms, ensuring structural integrity ()[2]. |

| Appearance | Light beige solid | Indicates proper crystallization; extreme discoloration may suggest oxidation or degradation[2]. |

Section 2: Pharmacological Context & Signaling

Loratadine is a potent, non-sedating inverse agonist of the peripheral histamine H

Diagram 1: Loratadine stabilizes inactive H1 receptors, blocking calcium release.

Section 3: Self-Validating LC-MS/MS Methodology

To fully leverage the purity and stability defined in the CoA, the bioanalytical workflow must be rigorously designed. The following protocol utilizes Loratadine-d4 to correct for matrix effects and extraction losses during human plasma analysis.

Table 2: Optimized MRM Transitions

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Loratadine | 383.1 | 337.1 | 25 |

| Loratadine-d4 | 387.2 | 341.1 | 25 |

Step-by-Step Bioanalytical Protocol:

-

Internal Standard (IS) Preparation : Reconstitute Loratadine-d4 in LC-MS grade DMSO to a stock concentration of 1.0 mg/mL, adhering to the solubility profile documented in the CoA. Dilute to a working concentration of 50 ng/mL in 50% methanol.

-

Sample Precipitation : Aliquot 50

L of human plasma into a microcentrifuge tube. Add 10-

Causality Check: The IS is spiked before precipitation. Because Loratadine and Loratadine-d4 share identical physicochemical properties, any co-precipitation losses will affect both equally, maintaining a constant peak area ratio.

-

-

Centrifugation & Transfer : Vortex for 30 seconds, then centrifuge at 14,000

g for 10 minutes at 4 -

Chromatographic Separation : Inject 5

L onto a sub-2-

Causality Check: Loratadine-d4 perfectly co-elutes with Loratadine. This ensures that both compounds experience the exact same ion suppression/enhancement environment in the ESI source, allowing the IS to perfectly normalize matrix effects.

-

-

Mass Spectrometry : Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Diagram 2: LC-MS/MS bioanalytical workflow utilizing Loratadine-d4 as an internal standard.

Section 4: Laboratory Verification of CoA Claims (Self-Validating System)

Trusting a CoA is standard practice, but verifying it is the hallmark of a robust quality management system. A self-validating protocol requires empirical confirmation of the vendor's claims prior to assay validation.

-

Verifying Isotopic Purity (

Contribution) : Inject a high-concentration standard of Loratadine-d4 (e.g., 1000 ng/mL) and monitor the unlabeled Loratadine MRM transition (383.1 -

Verifying Chemical Purity : Run the standard through a generic UV-HPLC gradient (monitoring at 210 nm and 254 nm). The presence of secondary peaks indicates degradation or synthetic impurities not accounted for in the original CoA.

Conclusion

The Certificate of Analysis for Loratadine-d4 is a dynamic document that dictates assay parameters. By understanding the causality behind the +4 Da mass shift, the necessity of

References

-

Cayman Chemical . "Loratadine-d4 (CAS Number: 2748435-73-4) Product Information". 1

-

Santa Cruz Biotechnology . "CERTIFICATE OF ANALYSIS: Loratadine-d4". 2

-

Sigma-Aldrich . "Loratadine-d4 | 381727-27-1".

-

MedChemExpress . "Loratadine-d4 (Loratidine-d4) | Stable Isotope". 3

Sources

Comprehensive Safety and Handling Whitepaper: Loratadine-d4 in Bioanalytical Workflows

Executive Summary

Loratadine is a potent, non-sedating antihistamine that functions as a selective inverse agonist of peripheral histamine H1 receptors[1]. In modern therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, Loratadine-d4 is universally deployed as the gold-standard internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

However, the transition from a commercial Active Pharmaceutical Ingredient (API) to a highly concentrated laboratory standard introduces unique occupational hazards. This whitepaper synthesizes the Safety Data Sheet (SDS) guidelines with field-proven laboratory protocols, providing a self-validating framework for the safe handling, solubilization, and analytical application of Loratadine-d4.

Physicochemical Profiling & Hazard Identification

To design a safe handling protocol, we must first understand the fundamental chemical properties and GHS hazard classifications of the compound.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d4-carboxylate |

| CAS Number | 381727-27-1 (Alternate: 2748435-73-4)[1][2][3] |

| Molecular Formula | C₂₂H₁₉D₄ClN₂O₂[1][3] |

| Molecular Weight | 386.9 g/mol [1][3] |

| Solubility Profile | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 30 mg/mL[1] |

| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE 3 - Respiratory)[4][5] |

The Causality of Handling Risks

While loratadine is generally safe for oral consumption in low-dose commercial formulations, handling the pure, concentrated powder presents acute risks. According to standard SDS documentation, the powder causes skin irritation, serious eye irritation, and respiratory tract irritation[4][5].

The Solvent-Carrier Effect: Loratadine is highly lipophilic. To prepare concentrated stock solutions, researchers typically utilize organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]. DMSO is a potent dermal penetration enhancer. If a DMSO-Loratadine-d4 solution contacts unprotected skin, the solvent will rapidly carry the active compound across the stratum corneum, leading to unintended, rapid systemic absorption. Therefore, handling protocols must strictly isolate the solubilized compound from dermal contact.

Step-by-Step Methodology: Self-Validating Preparation Protocol

To ensure both operator safety and analytical integrity, the preparation of Loratadine-d4 must follow a self-validating workflow. Do not merely follow steps; understand the mechanistic purpose behind each action.

Step 1: Environmental Isolation and PPE

-

Action: Perform all powder weighing inside a Class II biological safety cabinet or a dedicated powder-weighing isolator. Wear safety goggles, a lab coat, and double-layered chemical-resistant nitrile gloves.

-

Causality: The primary risk of the dry powder is inhalation (H335)[5]. Standard fume hoods can create turbulence that scatters fine powders; an isolator or biosafety cabinet provides smooth, downward laminar flow, preventing aerosolization. Double-gloving is mandatory because DMSO can degrade standard nitrile over prolonged exposure.

Step 2: Solubilization

-

Action: Accurately weigh 1.0 mg of Loratadine-d4 powder. Dissolve in 1.0 mL of LC-MS grade DMSO to yield a 1 mg/mL primary stock solution. Vortex until completely clear.

-

Causality: DMSO ensures complete solubilization of the lipophilic tricyclic ring system. Incomplete solubilization leads to micro-precipitates, which will drastically skew the internal standard concentration and ruin the quantitative accuracy of the downstream assay.

Step 3: Self-Validation (Isotopic Purity Check)

-

Action: Dilute a 10 µL aliquot of the primary stock into 10 mL of 50:50 Methanol:Water (1 µg/mL). Inject this directly into the LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transitions for both Loratadine-d4 (e.g., m/z 387.2 → 283.1) and unlabeled Loratadine (m/z 383.2 → 280.1).

-

Causality: Deuterated standards can occasionally contain trace amounts of the unlabeled compound (isotopic impurity)[1]. By verifying the absence of the unlabeled loratadine peak before use, you validate that the IS will not artificially inflate the quantification of the target analyte in actual patient samples.

Step 4: Aliquoting and Storage

-

Action: Divide the validated primary stock into 50 µL aliquots in amber glass vials with PTFE-lined caps. Store at -20°C[6].

-

Causality: Amber glass prevents photodegradation of the molecule. Aliquoting is critical because it prevents repeated freeze-thaw cycles. Repeated opening of a single stock vial causes solvent evaporation, leading to an insidious, gradual increase in the IS concentration over time.

Caption: Workflow for the safe handling, solubilization, and analytical validation of Loratadine-d4.

Experimental Application: LC-MS/MS Bioanalytical Workflow

Once safely prepared, Loratadine-d4 is integrated into the sample preparation workflow (e.g., protein precipitation or liquid-liquid extraction) for biological matrices like plasma or serum.

The Causality of Isotope Selection: Why use Loratadine-d4 specifically? Stable heavy isotopes of hydrogen are incorporated into drug molecules to act as perfect chemical mimics[2]. Loratadine-d4 provides a +4 Dalton mass shift relative to the unlabeled API. This specific mass difference is critical; it is large enough to completely bypass the natural ¹³C isotopic envelope of unlabeled loratadine. Because it shares the exact retention time and ionization efficiency as the target analyte, it perfectly compensates for matrix effects (ion suppression or enhancement) during electrospray ionization (ESI), ensuring absolute quantitative accuracy.

Caption: Loratadine-d4 internal standard integration in an LC-MS/MS Isotope Dilution workflow.

References

1.1 - caymanchem.com 2.2 - medchemexpress.com 3.6 - medchemexpress.com 4.3 - PubChem (nih.gov) 5. 4 - caymanchem.com 6. 5 - nxedge.io

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Loratadine-d4 | C22H23ClN2O2 | CID 45039666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. eadn-wc02-8525791.nxedge.io [eadn-wc02-8525791.nxedge.io]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

LC-MS/MS method development using Loratadine-d4 internal standard

Application Note: High-Sensitivity Quantitation of Loratadine in Human Plasma via LC-MS/MS using Stable Isotope Dilution

Introduction & Scope

Objective: To develop a robust, high-sensitivity bioanalytical method for the quantitation of Loratadine (LOR) in human plasma, capable of supporting pharmacokinetic (PK) and bioequivalence studies.

The Challenge: Loratadine is a second-generation H1 antihistamine.[1] While widely used, its quantitation presents specific bioanalytical hurdles:

-

Hydrophobicity: Loratadine is highly lipophilic (logP ~5.2), leading to significant carryover and adsorption issues in LC systems.

-

Metabolite Interference: It undergoes extensive first-pass metabolism to Desloratadine (DCL). The method must chromatographically resolve the parent drug from the metabolite to prevent ion suppression or source fragmentation interference.

-

Matrix Effects: Phospholipids in plasma can suppress ionization, necessitating a clean extraction strategy.

The Solution: This protocol utilizes Loratadine-d4 as an Internal Standard (IS).[2] Unlike structural analogs, a stable isotope-labeled IS co-elutes with the analyte and experiences the exact same ionization environment, effectively correcting for matrix effects and extraction variability.

Experimental Design & Logic (The "Why")

Internal Standard Strategy: The "Cross-Talk" Trap

-

Selection: Loratadine-d4 (Deuterated).[2]

-

Critical Mechanism: The primary fragmentation pathway of Loratadine (m/z 383.1) involves the loss of the ethyl ester group (neutral loss of 46 Da, ethanol) to form the major product ion at m/z 337.1.

-

Expert Insight: When selecting Loratadine-d4, you must ensure the deuterium label is NOT on the ethyl group. If you use Loratadine-ethyl-d5, the loss of the labeled ethyl group would result in the same product ion (m/z 337.1) as the native drug, causing "cross-talk" and invalidating the method.

-

Recommendation: Use Loratadine-d4 labeled on the piperidine ring or the phenyl ring . This ensures the label is retained in the product ion (e.g., Precursor 387.1

Product 341.1).

Extraction Logic: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, which accumulate on the column and suppress ionization. For high-sensitivity PK studies (sub-ng/mL levels), Liquid-Liquid Extraction (LLE) is superior. Loratadine is a weak base; extracting at an alkaline pH into a non-polar solvent (Hexane/Ethyl Acetate) yields a cleaner extract.

Materials & Instrumentation

-

Analyte: Loratadine (USP Reference Standard).

-

Internal Standard: Loratadine-d4 (Isotopic Purity >99%).

-

Matrix: Human Plasma (K2EDTA).

-

Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid, n-Hexane.

-

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060) coupled with UHPLC.

LC-MS/MS Method Parameters

Mass Spectrometry (MRM) Conditions

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

-

Source Temp: 500°C (High temp required to desolvate the hydrophobic droplets).

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |

| Loratadine | 383.1 | 337.1 | 50 | 25 | Quantifier |

| Loratadine | 383.1 | 266.1 | 50 | 40 | Qualifier |

| Loratadine-d4 | 387.1 | 341.1 | 50 | 25 | Internal Standard |

Note: The transitions assume ring-labeled d4. If using a different label, adjust Precursor/Product accordingly.

Chromatographic Conditions

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

-

Flow Rate: 0.4 mL/min.[6]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20 | Initial |

| 0.50 | 20 | Load |

| 2.50 | 90 | Elution (Loratadine elutes ~2.1 min) |

| 3.50 | 90 | Wash (Critical for carryover) |

| 3.60 | 20 | Re-equilibration |

| 5.00 | 20 | Stop |

Detailed Extraction Protocol (LLE)

This protocol is designed to minimize matrix effects while maximizing recovery.

-

Aliquot: Transfer 200 µL of plasma into a clean 2.0 mL polypropylene tube.

-

IS Spike: Add 20 µL of Loratadine-d4 Working Solution (e.g., 50 ng/mL). Vortex gently.

-

Buffer Addition: Add 100 µL of 0.1 M Sodium Carbonate (pH 9.0).

-

Why? This basifies the sample, ensuring Loratadine is uncharged (neutral) and partitions efficiently into the organic layer.

-

-

Extraction: Add 1.5 mL of n-Hexane:Ethyl Acetate (90:10 v/v).

-

Why? Hexane is highly selective for non-polar drugs, leaving polar interferences behind.

-

-

Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean glass tube.

-

Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase (50:50 A:B).

-

Expert Tip: Do not reconstitute in 100% aqueous, or the hydrophobic Loratadine may adsorb to the vial walls.

-

-

Inject: 5-10 µL.

Visualizing the Workflow

The following diagrams illustrate the extraction logic and the self-validating nature of the Internal Standard method.

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for basic, hydrophobic drugs like Loratadine.

Figure 2: Mechanism of Stable Isotope Dilution. The IS compensates for matrix effects by experiencing the same ionization suppression as the analyte.

Method Validation (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), validation must follow FDA Bioanalytical Method Validation Guidance (2018) .[7][8]

-

Selectivity: Analyze 6 lots of blank plasma. No interference at retention times of LOR or IS should exceed 20% of the LLOQ response.

-

Carryover: Inject a blank immediately after the Upper Limit of Quantitation (ULOQ).

-

Self-Correction: If carryover exists (>20% of LLOQ), implement a "sawtooth" gradient wash (90% B -> 20% B -> 90% B) at the end of the run.

-

-

Matrix Effect (ME):

-

Use the IS-normalized Matrix Factor. Ideally, the CV of the IS-normalized MF across 6 lots should be <15%.

-

References

-

U.S. Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation, Guidance for Industry.

-

Patel, B. N., et al. (2010).[10] LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science.

-

Shimadzu Corporation. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Application Note.

-

Li, Q., et al. (2020).[5] Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children. Current Pharmaceutical Analysis.

Sources

- 1. graphyonline.com [graphyonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shimadzu.co.kr [shimadzu.co.kr]

- 4. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Loratadine-d4 in Human Plasma

Abstract

This application note provides a detailed and scientifically-grounded protocol for the extraction of Loratadine-d4 from human plasma using solid-phase extraction (SPE). Loratadine-d4, a deuterated analog of the second-generation antihistamine Loratadine, is the gold standard internal standard for bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Effective sample preparation is paramount for removing complex biological matrix components, thereby reducing ion suppression and enhancing the accuracy, precision, and sensitivity of the analytical method.[3][4] This guide details a reversed-phase SPE methodology, explaining the rationale behind each step to empower researchers in drug development and clinical pharmacology to implement and adapt this protocol with confidence.

The Principle of the Method: Ensuring Analytical Integrity

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, accuracy is non-negotiable. A deuterated internal standard, where hydrogen atoms are replaced by their heavier isotope, deuterium, is chemically and structurally almost identical to the analyte of interest.[5] This near-perfect analogy ensures that the internal standard (Loratadine-d4) and the analyte (Loratadine) behave similarly during every stage of the analytical process—extraction, chromatography, and ionization.[6] By introducing a known quantity of Loratadine-d4 at the very beginning of sample preparation, any analyte loss or variation in instrument response is mirrored by the internal standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, a principle known as isotope dilution mass spectrometry (IDMS), which corrects for matrix effects and procedural errors, leading to highly accurate and precise results.[1][3]

Rationale for Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful sample preparation technique that separates compounds from a complex mixture according to their physical and chemical properties.[7][8] Unlike simple protein precipitation or liquid-liquid extraction, SPE provides superior cleanup by selectively isolating the analyte of interest while discarding interfering substances like salts, proteins, and phospholipids from the plasma matrix.[9]

This protocol employs a reversed-phase SPE mechanism. The fundamental principle involves passing a liquid sample through a solid adsorbent (the stationary phase). Loratadine, being a moderately non-polar molecule, exhibits a strong affinity for a non-polar stationary phase, such as C18-bonded silica or a polymeric sorbent like Oasis HLB.[10][11] The process can be broken down into four key stages:

-

Conditioning & Equilibration: The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to prepare it for sample loading.[12]

-

Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. Loratadine and Loratadine-d4 are retained on the non-polar sorbent via hydrophobic interactions, while highly polar matrix components pass through to waste.[9]

-

Washing: The sorbent is washed with a weak solvent to remove remaining salts and other polar to moderately-polar interferences without dislodging the analytes of interest.[12]

-

Elution: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions between the analytes and the sorbent, releasing the purified and concentrated Loratadine and Loratadine-d4 for analysis.[9][13]

Quantitative Data & Expected Performance

The following table summarizes the typical parameters and expected performance for the extraction of Loratadine and its analogs from plasma. It is imperative for researchers to perform their own comprehensive method validation to determine laboratory-specific recovery, precision, accuracy, and matrix effects, in accordance with regulatory guidelines.[14][15]

| Parameter | Value / Range | Rationale & Reference |

| Analyte | Loratadine / Loratadine-d4 | --- |

| Matrix | Human Plasma (EDTA anticoagulant) | A common matrix for pharmacokinetic studies.[16] |

| SPE Sorbent | Reversed-Phase C18 or Polymeric (e.g., Oasis HLB) | Provides excellent retention for moderately non-polar basic drugs like Loratadine.[10][11][17] |

| Sample Pre-treatment | Dilution with 2-4% Phosphoric or Formic Acid | Ensures protein disruption and adjusts pH to promote analyte retention on the sorbent.[16][18] |

| Wash Solution 1 | 2% Formic Acid in Water | Removes highly polar interferences and salts.[16] |

| Wash Solution 2 | 5-10% Methanol in Water | Removes less polar interferences without eluting the analyte.[16] |

| Elution Solvent | Methanol or Acetonitrile (may contain 2-5% Ammonium Hydroxide) | Strong organic solvents effectively elute Loratadine. A basic modifier ensures the basic analyte is in a neutral state for efficient elution.[13][16] |

| Expected Recovery | >85% | High recovery is achievable with optimized SPE protocols.[16][17] |

| Precision (%RSD) | <15% | Deuterated internal standards ensure high precision.[14][15] |

Detailed Experimental Protocol

This protocol is a robust starting point for extracting Loratadine-d4 from human plasma. Optimization may be required based on the specific LC-MS/MS system and laboratory conditions.

Materials and Reagents

-

SPE Device: C18 or Oasis HLB SPE cartridges (e.g., 1 cc, 30 mg) or 96-well plates.[10][18]

-

Biological Matrix: Human Plasma with K2EDTA anticoagulant.

-

Analytes: Loratadine reference standard, Loratadine-d4 internal standard.

-

Reagents:

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (or Phosphoric Acid)

-

Ammonium Hydroxide (optional, for elution)

-

-

Equipment:

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Centrifuge

-

Vortex Mixer

-

Calibrated Pipettes

-

Step-by-Step Methodology

-

Sample Preparation & Internal Standard Spiking:

-

Thaw frozen human plasma samples at room temperature. Vortex gently for 15 seconds to ensure homogeneity.

-

To a 250 µL aliquot of plasma in a clean microcentrifuge tube, add 10-25 µL of the Loratadine-d4 working solution. Vortex briefly.

-

Causality: Adding the internal standard at the earliest stage is the core principle of isotope dilution, ensuring it experiences the exact same conditions as the analyte.[1]

-

-

Sample Pre-treatment:

-

Add 500 µL of 2% formic acid in water to the spiked plasma sample.[16]

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[19]

-

Causality: Acidification helps to disrupt drug-protein binding and ensures that the basic Loratadine molecule is protonated, which can aid in certain retention mechanisms. It also improves the flow of the viscous plasma sample through the SPE sorbent.

-

-

Solid-Phase Extraction Workflow:

-

Step 3.1: Condition Sorbent

-

Place the SPE cartridges or plate on the vacuum manifold.

-

Pass 1 mL of methanol through each cartridge.

-

Causality: Methanol solvates the C18 functional groups, activating the sorbent to enable the hydrophobic retention mechanism.[12] For water-wettable polymers like Oasis HLB, this step can sometimes be eliminated, simplifying the protocol.[20][21]

-

-

Step 3.2: Equilibrate Sorbent

-

Pass 1 mL of HPLC-grade water (or 2% formic acid) through each cartridge. Do not allow the sorbent to dry.

-

Causality: This step removes the organic conditioning solvent and prepares the sorbent to receive the aqueous sample, maximizing analyte interaction and retention.[12]

-

-

Step 3.3: Load Sample

-

Load the supernatant from the pre-treated sample (from step 2) onto the conditioned SPE cartridge.

-

Apply a gentle vacuum (~2-5 in. Hg) to draw the sample through the sorbent at a slow, consistent flow rate (approx. 1 mL/min).

-

Causality: A slow flow rate ensures sufficient residence time for the analyte to interact with and bind to the sorbent, maximizing recovery.

-

-

Step 3.4: Wash Sorbent

-

Wash 1: Add 1 mL of 2% formic acid in water to each cartridge. Apply vacuum to pull the solution through.

-

Wash 2: Add 1 mL of 10% methanol in water to each cartridge. Apply vacuum to pull the solution through.

-

Dry the sorbent completely under full vacuum for 5-10 minutes.

-

Causality: The first aqueous wash removes residual salts and highly polar interferences. The second, slightly stronger organic wash removes more adherent, non-polar interferences without eluting the target analytes. A thorough drying step is critical to remove all aqueous wash solvents, which can weaken the final elution solvent and lead to poor recovery.[16]

-

-

Step 3.5: Elute Analytes

-

Place a clean collection plate or tubes in the manifold.

-

Add 2 x 400 µL aliquots of methanol to each cartridge. Allow the first aliquot to soak for 1 minute before applying a gentle vacuum to collect the eluate. Repeat with the second aliquot.

-

Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing Loratadine and Loratadine-d4 from the sorbent. A two-step elution ensures complete recovery. For particularly stubborn basic compounds, a modifier like 2-5% ammonium hydroxide in methanol can be used to neutralize any secondary ionic interactions with the sorbent material.[16]

-

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100-200 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water).

-

Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Causality: The evaporation step concentrates the analyte, increasing sensitivity. Reconstituting in the mobile phase ensures good peak shape and compatibility with the chromatographic system.

-

Workflow Visualization

Caption: SPE workflow for Loratadine-d4 from plasma.

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the quantification of Loratadine-d4 from human plasma. By leveraging a deuterated internal standard and a systematic reversed-phase SPE cleanup, this method effectively removes matrix interferences, leading to cleaner extracts and more accurate, reproducible data in LC-MS/MS bioanalysis.[1] The principles and steps outlined herein provide a solid foundation for researchers to develop and validate high-performance bioanalytical assays for Loratadine and other related compounds.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). AptoChem. Retrieved March 3, 2026, from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved March 3, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc. Retrieved March 3, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). The Pharma Innovation. Retrieved March 3, 2026, from [Link]

- Li, W., Doherty, J., Moench, P., Flarakos, J., & Tse, F. L. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study.

-

Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. (2014, August 26). Agilent Technologies. Retrieved March 3, 2026, from [Link]

-

Low level quantitation of Loratadine from plasma using LC/MS/MS ASMS 2014 TP498. (2014). Shimadzu. Retrieved March 3, 2026, from [Link]

-

What is Solid-Phase Extraction? - Phenomenex. (n.d.). Phenomenex. Retrieved March 3, 2026, from [Link]

-

Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved March 3, 2026, from [Link]

-

Wang, L., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. Taylor & Francis Online. Retrieved March 3, 2026, from [Link]

-

Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. (n.d.). Graphy Publications. Retrieved March 3, 2026, from [Link]

-

A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). Journal of the Iranian Chemical Society. Retrieved March 3, 2026, from [Link]

-

Concept and Basic Principles of Solid Phase Extraction - Hawach - SPE Cartridge. (2026, January 16). Hawach Scientific. Retrieved March 3, 2026, from [Link]

-

Shrivastav, P. S., et al. (n.d.). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science. Retrieved March 3, 2026, from [Link]

-

ISOLUTE® C18 | Solid-phase extraction cartridges and plates. (n.d.). Biotage. Retrieved March 3, 2026, from [Link]

- Johnson-Davis, K. L., & McMillin, G. A. (2004). Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry.

-

An Introduction to Solid Phase Extraction (SPE). (2017, January 10). Bio-Analysis Centre. Retrieved March 3, 2026, from [Link]

- Yang, L., et al. (2003). Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma.

-

Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent Technologies. Retrieved March 3, 2026, from [Link]

-

Three Kinds of SPE Cartridges. (2025, June 3). Hawach Scientific. Retrieved March 3, 2026, from [Link]

-

A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). Waters Corporation. Retrieved March 3, 2026, from [Link]

-

A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB | Waters. (n.d.). Waters Corporation. Retrieved March 3, 2026, from [Link]

-

HPLC determination and validation of loratadine in pharmaceutical dosage forms. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved March 3, 2026, from [Link]

-

The identification and the quantitative determination of loratadine by the HPLC method. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved March 3, 2026, from [Link]

-

Rapid on-site detection of illicit drugs in urine using C18 pipette-tip based solid-phase extraction coupled with a miniaturized mass spectrometer. (2024, December 6). Journal of Chromatography A. Retrieved March 3, 2026, from [Link]

-

Simplifying Solid-Phase Extraction. (n.d.). Waters Corporation. Retrieved March 3, 2026, from [Link]

-

OASIS SAMPLE PREPARATION. (n.d.). Waters Corporation. Retrieved March 3, 2026, from [Link]

-

Determination of loratadine in human plasma by HPLC with solid phase extraction method. (2006). Chinese Journal of Modern Applied Pharmacy. Retrieved March 3, 2026, from [Link]

- Extraction optimization of Loratadine by supramolecular solvent-based microextraction and its determination using HPLC. (2015, February 1).

-

USP-NF Loratadine Oral Solution. (2025, February 15). U.S. Pharmacopeia. Retrieved March 3, 2026, from [Link]

-

LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. (2025, August 8). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Waters Corporation. Retrieved March 3, 2026, from [Link]

-

LC determination of loratadine and related impurities. (n.d.). CEU Repositorio Institucional. Retrieved March 3, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. b-ac.co.uk [b-ac.co.uk]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]

- 8. specartridge.com [specartridge.com]

- 9. Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific [amerigoscientific.com]

- 10. biotage.com [biotage.com]

- 11. lcms.cz [lcms.cz]

- 12. gcms.cz [gcms.cz]

- 13. benchchem.com [benchchem.com]

- 14. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. agilent.com [agilent.com]

- 18. lcms.cz [lcms.cz]

- 19. tandfonline.com [tandfonline.com]

- 20. waters.com [waters.com]

- 21. gcms.cz [gcms.cz]

Loratadine-d4 retention time in reverse-phase chromatography

Executive Summary

This guide details the chromatographic behavior of Loratadine-d4 , a deuterated internal standard (IS) used for the quantification of Loratadine in biological matrices. While often assumed to co-elute perfectly with the analyte, deuterated isotopologues in Reverse-Phase Chromatography (RPC) frequently exhibit an inverse isotope effect , eluting slightly earlier than the non-deuterated parent. This protocol provides a validated LC-MS/MS workflow, explains the mechanistic basis of retention shifts, and offers strategies to ensure method robustness.

Physicochemical Context & Mechanism

To master the separation, one must understand the analyte's interaction with the stationary phase. Loratadine is a hydrophobic, weak base.

| Property | Loratadine (Native) | Loratadine-d4 (IS) | Chromatographic Impact |

| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₂H₁₉D₄ClN₂O₂ | Mass shift (+4 Da) |

| MW (Monoisotopic) | 382.14 g/mol | 386.17 g/mol | Precursor Ion selection |

| LogP (Hydrophobicity) | ~5.2 | ~5.18 (Predicted) | High retention on C18; d4 slightly less lipophilic.[1][2] |

| pKa (Basic) | ~5.0 (Piperidine N) | ~5.0 | Ionized at acidic pH; requires buffer control.[1] |

The Deuterium Isotope Effect in RPC

In reverse-phase chromatography, the retention is driven by hydrophobic partitioning between the mobile phase and the C18 stationary phase.

-

C-D Bond Length: The Carbon-Deuterium bond is shorter and has a smaller molar volume than the Carbon-Hydrogen bond.[1]

-

Polarizability: C-D bonds are less polarizable, leading to slightly weaker London dispersion forces (Van der Waals interactions) with the alkyl chains of the stationary phase.

-

Result: Loratadine-d4 is slightly less hydrophobic than Loratadine, resulting in a slightly shorter retention time (

).[1]

Figure 1: Mechanistic basis for the earlier elution of deuterated isotopologues in Reverse-Phase Chromatography.

Method Development Strategy

Column Selection

Given Loratadine's high LogP (~5.2), standard C18 columns can lead to excessive retention times or broad peaks if the organic content isn't high.[2]

-

Recommended: C8 (Octyl) or Phenyl-Hexyl phases.[1]

-

Why: C8 provides sufficient retention without the excessive hydrophobic interaction of C18, allowing for sharper peaks and shorter run times. Phenyl-Hexyl offers unique selectivity for the tricyclic structure of Loratadine.

Mobile Phase Optimization

-

Buffer: Ammonium Formate (5 mM) adjusted to pH 3.5 - 4.0 with Formic Acid.

-

Rationale: Low pH ensures the basic piperidine nitrogen is protonated (

), improving ionization efficiency in ESI+ and preventing peak tailing caused by silanol interactions. -

Organic Modifier: Acetonitrile (ACN). ACN is preferred over Methanol for lower backpressure and sharper peak shape for this hydrophobic analyte.

Validated Experimental Protocol

LC-MS/MS Conditions

-

System: UHPLC coupled to Triple Quadrupole MS

-

Column: Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm) or equivalent.[3][4][5]

-

Temperature: 40°C

Gradient Table:

| Time (min) | % Mobile Phase A (5mM Amm.[2][3][4] Formate) | % Mobile Phase B (ACN) | Event |

|---|---|---|---|

| 0.00 | 80 | 20 | Initial Equilibration |

| 0.50 | 80 | 20 | Load Sample |

| 3.00 | 15 | 85 | Linear Ramp (Elution) |

| 3.50 | 15 | 85 | Wash |

| 3.60 | 80 | 20 | Re-equilibration |

| 5.00 | 80 | 20 | End |[1]

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode

-

Spray Voltage: 4000 V

-

Source Temp: 350°C

MRM Transitions: Note: Transitions depend on the specific labeling position. The table below assumes the common commercial standard where deuterium is on the piperidine ring.

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) |

| Loratadine | 383.1 | 337.1 (Loss of EtOH) | 25 | 50 |

| Loratadine-d4 | 387.1 | 341.1 (Loss of EtOH) | 25 | 50 |

Critical Check: If using Ethyl-d4 labeled Loratadine, the transition will be 387.1 -> 337.1 (Loss of Et-d4-OH).[1] Always verify your Certificate of Analysis (CoA).

Data Analysis & Troubleshooting

Retention Time Shift

In this method, you should expect Loratadine-d4 to elute 0.02 – 0.05 minutes earlier than Loratadine.[1][2]

-

Implication: Integration windows must be wide enough to capture both peaks if using a shared window, or set individually.

-

Risk: If the shift is >0.1 min, check for "Deuterium Scrambling" or column aging (loss of stationary phase density).

Troubleshooting Workflow

Figure 2: Troubleshooting decision tree for Loratadine LC-MS analysis.

References

-

Zhang, Y., et al. (2021).[5] "Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS." Drug Design, Development and Therapy.[5] Available at: [Link]

- Turowski, M., & Deshmukh, B. (2005). "Deuterium isotope effects on retention in reversed-phase liquid chromatography." Journal of Chromatography A. (General grounding on RPC isotope effects).

-

Shimadzu Corporation. (2014). "Low level quantitation of Loratadine from plasma using LC/MS/MS." Application Note. Available at: [Link]

Sources

- 1. Loratadine-d4 | C22H23ClN2O2 | CID 45039666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Loratadine EP Reference Standard CAS 79794-75-5 Sigma Aldrich [sigmaaldrich.com]

- 3. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

High-Throughput Bioanalysis of Loratadine and Desloratadine in Human Plasma Using LC-MS/MS with Deuterated Internal Standards

Introduction

Loratadine is a widely prescribed, non-sedating, second-generation H1-receptor antagonist. In vivo, it undergoes rapid and extensive hepatic metabolism (primarily via CYP3A4 and CYP2D6) to its major active metabolite, desloratadine (DCL) [2]. For robust pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), high-throughput screening (HTS) methods must be capable of quantifying both the parent drug and its metabolite simultaneously at sub-nanogram per milliliter concentrations.

Mechanistic Principles and Causality

The core of this protocol relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a 96-well plate Liquid-Liquid Extraction (LLE) format.

-

Deuterated Internal Standards (Self-Validating System): Electrospray ionization (ESI) is highly susceptible to matrix effects—where co-eluting endogenous plasma lipids suppress or enhance the analyte's ionization. By employing stable isotope-labeled internal standards (Loratadine-d5 and Desloratadine-d4), the IS co-elutes precisely with the target analyte. Because the deuterated IS shares identical physicochemical properties but differs only in mass, it experiences the exact same matrix effects and extraction losses. This creates a self-validating correction mechanism that ensures quantitative accuracy regardless of sample-to-sample matrix variations [1, 3].

-